N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide
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Overview
Description
N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide involves several steps. One common synthetic route starts with the preparation of the quinoline moiety, which can be achieved through various methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis The quinoline derivative is then functionalized with a methoxy group at the 2-position and a methyl group at the 4-positionFinally, the prop-2-ynyl group is added to the piperidine ring through a Sonogashira coupling reaction .
Chemical Reactions Analysis
N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of bacterial DNA by targeting DNA gyrase and topoisomerase IV . For its anticancer activity, it interferes with cell division by inhibiting key enzymes involved in DNA replication .
Comparison with Similar Compounds
N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide can be compared with other quinoline derivatives such as chloroquine, mepacrine, and camptothecin . While these compounds share a similar quinoline core, this compound is unique due to its specific functional groups, which confer distinct biological activities and chemical properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(2-methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-10-23-11-8-15(9-12-23)20(24)21-14-16-13-19(25-2)22-18-7-5-4-6-17(16)18/h1,4-7,13,15H,8-12,14H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZWZQRYHBKXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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